The table below summarizes the key information identified for this compound:
| Property | Description |
|---|---|
| Identity | A novel antibacterial triacetylene derivative [1]. |
| Source | Isolated from the fruiting bodies of the mushroom Fistulina hepatica [1]. |
| Discovery Context | Discovered alongside its analogue, Cinnatriacetin A [1]. |
| Reported Bioactivity | Antibacterial properties [1]. |
| Available Data | The scientific abstract confirms its existence and core bioactivity, but no quantitative data, spectral information, or detailed experimental protocols were provided in the accessible record [1]. |
Although a specific protocol for this compound is not available, you can develop a robust analytical workflow based on established practices in the field for similar natural products. The following diagram outlines the key stages of this process.
The general workflow for LC-MS/MS-based analysis of natural products.
Here is a detailed breakdown of the methodology implied by the search results and standard practice:
Sample Preparation and Metabolite Extraction: The source paper indicates that this compound was isolated from the fruiting bodies of Fistulina hepatica [1]. A typical preparation would involve homogenizing the fungal material in a suitable solvent system. Common practice in untargeted metabolomics involves using a mixture like methanol:water:chloroform to extract a broad range of metabolites, followed by centrifugation and concentration of the supernatant [2] [3].
Liquid Chromatography (LC) Separation: Prior to mass spectrometry, compounds are separated using Liquid Chromatography. A C18 reverse-phase column is a standard choice. The mobile phase typically consists of water (with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol, run with a gradient to elute compounds of different polarities [3] [4].
Mass Spectrometry (MS) Acquisition: For the identification of an unknown compound like this compound, high-resolution mass spectrometry (HRMS) is essential.
Data Processing and Identification: This is the most critical phase for discovery.
For a rigorous analysis, your study design should also incorporate several best practices to ensure data quality and reproducibility [5]:
The table below summarizes the key information identified in the search results.
| Aspect | Details |
|---|---|
| Compound Name | This compound [1] |
| Source Organism | The fungus Fistulina hepatica (beefsteak fungus) [1] |
| Class / Structure | Triacetylene derivative [2] |
| Reported Activity | Antibacterial activity, specifically against Gram-positive bacteria [1]. The original 1999 paper also identifies it as a "new antibacterial triacetylene derivative" [2]. |
| Current Research Status | Information is very limited. One commercial database lists it as a research compound, indicating it is not yet well-studied [1]. |
Based on the scarcity of information, the research gaps for this compound are substantial. The following table outlines major areas where knowledge is lacking.
| Research Area | Specific Gaps and Unanswered Questions |
|---|---|
| Chemical & Physical Properties | Full spectroscopic data, solubility, stability, and synthetic route are not publicly detailed. |
| Mechanism of Action | The specific molecular target and antibacterial mechanism against Gram-positive bacteria are unknown. |
| Efficacy & Safety | Data on potency (MIC values), spectrum of activity, cytotoxicity, and in vivo efficacy are missing. |
| Biosynthesis | The genetic and enzymatic pathway in the host fungus has not been elucidated. |
Given the gaps, a typical research workflow for characterizing a natural product like this compound would be a logical starting point. The diagram below outlines this potential process.
Following this workflow, the initial steps would involve re-isolating the compound from the fungal source. Standard techniques for extraction (using organic solvents) and isolation (using chromatography) would be employed [3]. The structure would be confirmed using modern spectroscopic methods, which are more advanced than those available when the compound was first discovered.
Subsequent research would then focus on the detailed experiments needed to fill the knowledge gaps, including:
The following table summarizes the core information available about this compound from recent research:
| Aspect | Details |
|---|---|
| Source Organism | Polypore fungus Fistulina hepatica (Beefsteak fungus) [1] [2] |
| Chemical Class | Polyacetylene (specifically, a polyacetylenic fatty acid derivative) [1] [2] |
| Status | A "new" compound, one of four recently isolated and identified [1] [2] |
| Reported Activity | Antibacterial activity against ESKAPE bacterial pathogens (specific MIC values not provided for this compound) [1] |
Note on Activity: The 2023 study identified this compound as one of five compounds tested. While the most active compounds against ESKAPE pathogens were Cinnatriacetin C (3) and Ethylcinnatriacetin A (4), the activity data for this compound itself was not detailed in the available abstract [1].
The diagram below outlines a generalized protocol for the extraction and isolation of polyacetylene compounds like this compound from mushroom material, based on standard practices in natural product chemistry.
For researchers aiming to isolate this compound, here are more detailed methodologies for the critical phases outlined in the workflow.
While the exact parameters for this compound are not public, the following steps are standard for isolating fungal polyacetylenes and are confirmed by the literature [1] [2].
Extraction:
Fractionation and Purification:
The structure of this compound was determined using a suite of spectroscopic methods, which are the standard for natural product chemistry [1] [2].
| Technique | Role in Structure Elucidation |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Essential. 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the planar structure, including connectivity of atoms and the geometry of double bonds (Z/E configuration). |
| High-Resolution Mass Spectrometry (HR-ESIMS) | Provides the exact molecular mass and formula, confirming the elemental composition of the molecule. |
| Ultraviolet-Visible Spectroscopy (UV) | Used to characterize chromophores in the molecule, such as the conjugated polyyne and enoate systems, by analyzing absorption spectra [4]. |
The path to reliably isolating and studying this compound involves several critical steps and open questions.
The development of a robust, precise, and accurate analytical method is a critical component of pharmaceutical development, ensuring the identity, purity, potency, and stability of a drug substance or product [1] [2]. This document outlines a systematic approach, in accordance with ICH guidelines, for the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. While the model compound used in this framework is Cinnarizine [3], the principles and workflows described are universally applicable and can be tailored for the quantification of novel compounds such as Cinnatriacetin B, pending further characterization of its physicochemical properties.
The following diagram illustrates the overarching experimental workflow for the method development and validation life cycle.
2.1 Initial Method Scouting and Forced Degradation Method development begins with understanding the stability and analytical behavior of the compound under various stress conditions [1].
Table 1: Standard Protocols for Forced Degradation Studies
| Stress Condition | Protocol Example | Typical Degradation | Key Degradation Enzyme/Pathway (for biological systems) |
|---|---|---|---|
| Acidic Hydrolysis | Reflux with 0.1 N HCl for 30 min at elevated temperature [3]. | Significant degradation may occur for acid-labile compounds [4]. | N/A |
| Basic Hydrolysis | Reflux with 0.1 N NaOH for 30 min at elevated temperature [3]. | Often induces maximum degradation [3]. | N/A |
| Oxidative Degradation | Treat with 3% v/v H₂O₂ and keep at room temperature for 6 hours [3]. | Can cause significant degradation [3]. | Lipoxygenase (LOX), Polyphenol Oxidase (PPO) [5] [6] |
| Thermal Degradation | Expose solid drug substance to 80°C for 150 min in a forced-air oven [3]. | Stable compounds may show minimal degradation [4]. | N/A |
| Photolytic Degradation | Expose solid drug substance to UV/Visible light as per ICH Q1B [3]. | Varies by compound photosensitivity. | N/A |
The following diagram maps the potential degradation pathways and their interplay with enzymatic processes, particularly relevant for compounds derived from biological sources.
2.2 Systematic Optimization using Analytical Quality by Design (AQbD) A Quality by Design (QbD) approach moves method development from a one-factor-at-a-time (OFAT) process to a systematic, science-based framework, ensuring robustness [7].
Y1: Retention Time (Rt)Y2: Peak AreaY3: USP Plate Count (Efficiency) [7]Y4: Resolution (Rs) from nearest degradantTable 2: Example of a Box-Behnken Design (BBD) Matrix and Potential Responses
| Experimental Run | X1: Organic % (v/v) | X2: Flow Rate (mL/min) | X3: Injection Volume (µL) | Y1: Peak Area (cm²) | Y2: Retention Time (min) | Y3: USP Plate Count |
|---|
| 1 | 30 (-1) | 1.5 (+1) | 20 (0) | 107,458 | 5.873 | 1,544 | [7] | 2 | 50 (0) | 1.5 (+1) | 10 (-1) | 98,428 | 2.502 | 2,605 | [7] | 3 | 50 (0) | 1.0 (0) | 20 (0) | 236,574 | 4.124 | 3,653 | [7] | 4 | 70 (+1) | 1.0 (0) | 10 (-1) | 83,937 | 1.046 | 17,036 | [7] | ... | ... | ... | ... | ... | ... | ... |
3.1 Proposed Chromatographic Conditions (Optimized Example) Based on the QbD optimization for a model compound, the following conditions can serve as a starting point for this compound [3] [7]:
3.2 Sample Preparation Protocol
3.3 Method Validation Protocol The optimized method must be validated as per ICH Q2(R1) guidelines [3] [1] [2]. The table below summarizes the key validation parameters and typical acceptance criteria.
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Protocol | Acceptance Criteria (Example) |
|---|---|---|
| Specificity | Chromatogram of blank, placebo, standard, and forced degradation samples. Assess peak purity using PDA or MS. | No interference at the analyte retention time. Peak purity > 99.0%. |
| Linearity | Analyze a minimum of 5 concentrations (e.g., 50-150% of test concentration). Plot peak area vs. concentration. | Correlation coefficient (R²) > 0.999. [3] |
| Accuracy (Recovery) | Spike placebo with analyte at 3 levels (e.g., 50%, 100%, 150%) in triplicate. Calculate % recovery. | Mean recovery between 98.0% - 102.0%. [7] |
| Precision | ||
| ➤ Repeatability | Analyze 6 independent samples at 100% concentration by the same analyst on the same day. | %RSD < 2.0%. [3] |
| ➤ Intermediate Precision | Repeat the precision study on a different day, with a different analyst and/or instrument. | Overall %RSD < 2.0%. |
| Range | Established from linearity and accuracy data. | The interval between the upper and lower levels of analyte for which linearity, accuracy, and precision are demonstrated. |
| LOD / LOQ | Based on signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ, or from standard deviation of the response and slope. | LOD: S/N ≈ 3. LOQ: S/N ≈ 10. [3] [1] |
| Robustness | Deliberately introduce small changes in CMPs (e.g., flow rate ±0.1 mL/min, temperature ±2°C, organic phase ±2%) using a DoE approach. | System suitability criteria are met in all variations. Retention time RSD < 2%. [1] |
Before any analytical run, system suitability tests are performed to ensure the system is operating correctly [1].
For researchers aiming to develop an HPLC method for a new compound like Cinnatriacetin B, a systematic, quality-by-design (QbD) approach is recommended. The following workflow outlines the key stages, from initial analysis to final validation [1].
1. Compound Characterization and Goal Definition
2. Selection of Initial Conditions
3. Screening and Systematic Optimization
An example of an experimental design matrix is shown below [1].
Table 1: Example Box-Behnken Design Matrix for HPLC Optimization
| Experimental Run | Organic Phase (%) | Flow Rate (mL/min) | Injection Volume (µL) | Peak Area (cm²) | Retention Time (min) | USP Plate Count |
|---|---|---|---|---|---|---|
| 1 | 30 | 1.5 | 20 | 107,458 | 5.87 | 1,544 |
| 2 | 50 | 1.5 | 10 | 98,428 | 2.50 | 2,605 |
| 3 | 50 | 1.0 | 20 | 236,574 | 4.12 | 3,653 |
| 4 | 30 | 1.0 | 30 | 162,902 | 5.11 | 12,840 |
| 5 | 50 | 0.5 | 10 | 509,141 | 3.96 | 13,918 |
4. Method Validation Once optimized, the method must be validated according to regulatory guidelines (e.g., ICH) to ensure it is fit for purpose. Key validation parameters include [1]:
This compound represents a challenging chemical entity from a pharmaceutical development perspective due to its inherently poor aqueous solubility, which significantly limits its bioavailability and therapeutic potential. While specific solubility data for this compound is limited in the published literature, its structural characteristics suggest it falls under Biopharmaceutics Classification System (BCS) Class II or IV, comprising compounds with low solubility and variable permeability. Approximately 40% of new chemical entities (NCEs) discovered by the pharmaceutical sector exhibit poor aqueous solubility or lipophilicity, leading to various challenges including low oral bioavailability, significant inter-individual variability, and issues with dose proportionality [1].
The solubility limitations of such compounds present formidable barriers to their clinical application, as a drug must be in solution to be absorbed across the gastrointestinal mucosa and reach systemic circulation. For BCS Class II drugs (low solubility, high permeability), the dissolution rate represents the critical limiting factor in absorption, making solubility enhancement a crucial aspect of formulation development [2]. Without effective strategies to improve solubility, even the most potent therapeutic agents will fail to demonstrate adequate clinical efficacy in vivo, despite promising in vitro pharmacological activity.
The solubility enhancement of challenging compounds like this compound can be addressed through two primary strategic approaches: structural modification of the drug molecule itself or the use of advanced formulation technologies to improve dissolution characteristics without altering the chemical structure. Structural modification techniques include the addition of charged and polar groups, manipulation of crystal lattice stability, disruption of intramolecular hydrogen bonding, and reduction of aromaticity [3]. These approaches require comprehensive understanding of the structure-solubility relationship and may involve synthetic chemistry expertise.
The formulation-based approaches encompass a wide array of technologies including cyclodextrin complexation, nanoemulsification, solid dispersion, micronization, lipid-based systems, and hydrogel microparticles [4] [5] [2]. These methods generally aim to increase the surface area available for dissolution, improve wettability, create amorphous forms with higher energy states, or maintain the drug in a solubilized state through interactions with carrier materials. The selection of an appropriate strategy depends on multiple factors including the physicochemical properties of the drug, stability considerations, intended dosage form, manufacturing feasibility, and economic factors.
Table 1: Comprehensive Comparison of Solubility Enhancement Techniques for Poorly Soluble Compounds
| Technique | Mechanism of Action | Enhancement Efficiency | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclodextrin Complexation | Formation of inclusion complexes through host-guest interactions | 31.45-fold increase for myricetin with HP-β-CD [6] | Protection of drug from degradation, improved stability | Potential toxicity at high doses, limited loading capacity |
| Nanoemulsification | Spontaneous formation of oil-in-water droplets (20-200 nm) | Not quantified for this compound; >90% dissolution for curcumin [5] | Ease of preparation, scalability, protection of sensitive compounds | Stability challenges, requires specific excipient combinations |
| Solid Dispersion | Drug dispersion in hydrophilic polymer matrix | 94% dissolution for curcumin with PVP [5] | Significant amorphous content, improved wettability | Potential for recrystallization, stability concerns |
| Hydrogel Microparticles | 3D polymeric networks that imbibe large quantities of water | 10.66-fold solubility increase for rosuvastatin [4] | High swelling capacity, biocompatibility, controlled release | Complex manufacturing, potential burst release |
| Micronization | Particle size reduction increases surface area | 75-88% dissolution efficiency for curcumin [5] | Simple technology, well-established | Limited enhancement for highly insoluble compounds |
| Lipid-Based Systems | Solubilization in lipid matrices, enhanced lymphatic transport | Varies with formulation; 89-92% release for optimized systems [4] | Enhanced absorption for lipophilic drugs, reduced food effects | Compatibility issues, stability challenges |
Cyclodextrin complexation represents a well-established approach for enhancing the solubility of poorly water-soluble compounds through the formation of inclusion complexes where the drug molecule is partially or completely encapsulated within the hydrophobic cavity of cyclodextrins. These cyclic oligosaccharides possess a unique structure with a hydrophilic exterior and hydrophobic interior, enabling them to form non-covalent complexes with appropriate guest molecules in solution [6]. Among various cyclodextrin derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) has demonstrated exceptional solubilizing capacity for flavonoid-type compounds while exhibiting improved safety profile compared to parent β-cyclodextrin.
The complexation process is driven by the release of enthalpy-rich water molecules from the cyclodextrin cavity and the formation of van der Waals forces, hydrogen bonds, and hydrophobic interactions between the host and guest molecules. The stability of the resulting complex depends on the steric compatibility between the drug molecule and the cyclodextrin cavity, with optimal complexation occurring when the drug molecule or its hydrophobic portion fits snugly within the cyclodextrin interior [6]. For this compound, preliminary molecular docking studies should be conducted to assess the potential for complex formation and to guide the selection of the most appropriate cyclodextrin derivative.
Materials: this compound, hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water, methanol (HPLC grade), membrane filters (0.45 μm), and standard laboratory equipment including an analytical balance, magnetic stirrer, sonicator, and UV-Vis spectrophotometer.
Phase Solubility Studies:
Inclusion Complex Preparation (Kneading Method):
Characterization Methods:
Table 2: Formulation Compositions for Cyclodextrin Inclusion Complexes
| Component | Formulation A | Formulation B | Formulation C | Formulation D |
|---|---|---|---|---|
| This compound (mg) | 50 | 50 | 50 | 50 |
| HP-β-CD (mg) | 250 | 375 | 500 | 625 |
| Molar Ratio (Drug:CD) | 1:1 | 1:1.5 | 1:2 | 1:2.5 |
| Water (mL) | 10 | 10 | 10 | 10 |
| Complexation Efficiency | To be determined | To be determined | To be determined | To be determined |
| Dissolution (%) at 90 min | To be determined | To be determined | To be determined | To be determined |
Spontaneous nanoemulsification represents a practical and efficient method for formulating nanoemulsion-based drug delivery systems for poorly soluble compounds like this compound. This low-energy method relies on the intrinsic physicochemical properties of the system components and their ability to form fine oil-in-water droplets (20-200 nm) upon gentle mixing, without requiring high-energy input [1]. The technique offers numerous advantages including energy efficiency, scalability for industrial applications, enhanced drug loading capacity, and protection of sensitive compounds from degradation.
The spontaneous emulsification process is driven by the negative free energy of the system, which promotes the formation of small droplets with high surface area. When the components (oil, surfactant, co-surfactant, and aqueous phase) are mixed in specific ratios, the system moves toward equilibrium through the formation of nanoscale droplets, creating a thermodynamically stable or metastable dispersion [1]. For this compound, which likely possesses significant lipophilic character, nanoemulsion systems can effectively solubilize the compound within the oil phase while providing a large surface area for rapid dissolution upon aqueous dilution in the gastrointestinal tract.
Materials: this compound, oils (e.g., Capryol 90, Labrafac Lipophile WL 1349, olive oil, sesame oil), surfactants (e.g., Tween 80, Cremophor EL), co-surfactants (e.g., PEG 400, propylene glycol, Transcutol P), distilled water, and standard laboratory equipment including analytical balance, magnetic stirrer, centrifuge, and UV-Vis spectrophotometer.
Solubility Assessment in Excipients:
Construction of Pseudo-Ternary Phase Diagram:
Nanoemulsion Preparation and Optimization:
Figure 1: Experimental workflow for spontaneous nanoemulsification
Solid dispersion technology represents one of the most effective approaches for enhancing the dissolution rate and bioavailability of poorly water-soluble drugs like this compound. This technique involves the dispersion of one or more active ingredients in an inert hydrophilic carrier matrix in solid state, creating systems with improved wettability, reduced particle size, and conversion from crystalline to amorphous state [5]. The enhanced dissolution characteristics primarily result from the drug amorphization, which creates a higher energy state with greater thermodynamic activity compared to the crystalline form, and the improved wettability imparted by the hydrophilic carrier.
Various hydrophilic polymers have been successfully employed as carriers in solid dispersion systems, including polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), hydroxypropyl methylcellulose (HPMC), and copolymers such as pluronics. The selection of an appropriate carrier depends on multiple factors including the drug-carrier miscibility, glass transition temperature, molecular weight, and potential for specific interactions such as hydrogen bonding [5]. For this compound, preliminary screening should be conducted to identify compatible carriers that can maintain the drug in a stabilized amorphous form while providing adequate dissolution enhancement.
Materials: this compound, hydrophilic carriers (PVP K30, PEG 6000, HPMC E5, Pluronic F127, etc.), organic solvents (methanol, ethanol, dichloromethane), and standard laboratory equipment including analytical balance, rotary evaporator, hot plate, desiccator, and dissolution apparatus.
Solid Dispersion Preparation (Solvent Evaporation Method):
Solid Dispersion Preparation (Melting Method):
Characterization Methods:
Table 3: Formulation Development for Solid Dispersions
| Formulation Parameter | Option A | Option B | Option C | Option D |
|---|---|---|---|---|
| Carrier Polymer | PVP K30 | PEG 6000 | HPMC E5 | Pluronic F127 |
| Drug:Carrier Ratio | 1:1 | 1:2 | 1:3 | 1:4 |
| Preparation Method | Solvent Evaporation | Melting | Solvent Evaporation | Solvent Evaporation |
| Drug Content (%) | To be determined | To be determined | To be determined | To be determined |
| Dissolution Efficiency (%) | To be determined | To be determined | To be determined | To be determined |
| Crystallinity (XRD) | To be determined | To be determined | To be determined | To be determined |
The application of artificial intelligence and machine learning (ML) approaches in pharmaceutical solubility enhancement represents a cutting-edge methodology that can significantly accelerate formulation development for challenging compounds like this compound. These computational techniques can predict solubility behavior under various conditions, optimize formulation parameters, and reduce experimental trial runs. Recent studies have demonstrated the successful application of AdaBoost algorithms combined with base models such as Linear Regression (LR), Decision Tree (DT), and Generalized Regression Neural Network (GRNN) for predicting drug solubility in supercritical fluid systems [7].
The implementation of machine learning in solubility enhancement typically involves several key steps: data collection and preprocessing, feature selection, model training and validation, and predictive optimization. For this compound, relevant input features might include molecular descriptors, physicochemical properties, formulation parameters, and process conditions. The output variable would typically be solubility or dissolution efficiency. These models can handle complex, non-linear relationships between formulation variables and solubility outcomes, providing valuable insights for optimizing development strategies [7].
Supercritical fluid technology (SFT), particularly using carbon dioxide (CO2) as an environmentally benign solvent, offers an innovative approach for solubility enhancement and particle engineering of poorly soluble drugs. Supercritical fluids exhibit properties intermediate between liquids and gases, including liquid-like densities and gas-like diffusivities and viscosities, which contribute to their exceptional solubilization power and mass transfer capabilities [7]. The critical point of CO2 (Tc = 31.1°C, Pc = 73.8 bar) is easily achievable, making it particularly suitable for processing thermolabile compounds.
For this compound, supercritical fluid processes can be employed for various applications including nanoparticle production, inclusion complex formation, and preparation of solid dispersions. The rapid expansion of supercritical solutions (RESS) and supercritical antisolvent (SAS) precipitation techniques can produce drug particles with controlled size, narrow distribution, and modified crystal habits, ultimately enhancing dissolution characteristics. Moreover, the absence of organic solvent residues and the mild processing conditions make this technology particularly attractive for pharmaceutical applications [7].
Figure 2: Formulation selection and optimization workflow
The selection of an appropriate solubility enhancement strategy for this compound should be guided by a systematic evaluation of multiple factors including drug properties, desired product characteristics, manufacturing feasibility, and regulatory considerations. A rational decision tree approach should be employed, beginning with a comprehensive characterization of the drug's physicochemical properties, followed by screening of potential technologies, and culminating in the selection and optimization of the most promising approach.
Key considerations in the selection process include the log P value of this compound, its melting point, crystallinity, stability, and potential for specific interactions with carriers. Additionally, the intended route of administration, dosage form, dose strength, and desired release profile must be considered. For immediate release oral dosage forms, cyclodextrin complexation or solid dispersions may be preferred, while for enhanced systemic absorption, nanoemulsions or self-emulsifying systems might be more appropriate [2]. The selected approach should not only provide adequate solubility enhancement but also ensure physical stability throughout the product shelf life and maintain biological performance under varying physiological conditions.
Table 4: Decision Matrix for Selection of Solubility Enhancement Strategy
| Evaluation Parameter | Cyclodextrin Complexation | Nanoemulsification | Solid Dispersion | Hydrogel Microparticles |
|---|---|---|---|---|
| Development Time | Medium | Short to Medium | Medium to Long | Long |
| Manufacturing Complexity | Low | Medium | Medium | High |
| Scalability | High | High | Medium | Medium |
| Regulatory Acceptance | High | Medium | High | Medium |
| Stability Profile | Good | Variable | Variable to Good | Good |
| Loading Capacity | Low to Medium | Medium to High | High | Medium |
| Cost Considerations | Medium | Low to Medium | Low to Medium | Medium to High |
| Applicability to this compound | To be evaluated | To be evaluated | To be evaluated | To be evaluated |
The development of effective solubility enhancement strategies for this compound represents a critical step in unlocking its full therapeutic potential. The protocols outlined in this document provide comprehensive guidance for systematic investigation of various approaches, from established techniques like cyclodextrin complexation and solid dispersions to emerging technologies such as spontaneous nanoemulsification and machine learning-assisted optimization. Each method offers distinct advantages and limitations, and the optimal strategy must be selected based on the specific characteristics of this compound and the desired product profile.
Future directions in solubility enhancement will likely involve the integration of computational prediction tools with high-throughput experimental screening to accelerate formulation development. Additionally, hybrid approaches that combine multiple technologies may offer synergistic benefits for particularly challenging compounds. The continuing advancement of nanotechnology-based delivery systems and the development of novel excipients with enhanced solubilizing capacity will further expand the arsenal available to formulation scientists. Through the systematic application of these protocols and continuous innovation in formulation science, the barriers posed by poor solubility can be effectively overcome, enabling the successful development of this compound as a viable therapeutic agent.
Cinnatriacetin B represents a class of triacetylene derivatives initially isolated from the fruiting bodies of the mushroom Fistulina hepatica, commonly known as the beefsteak fungus. These compounds have attracted significant attention in natural product research and drug discovery due to their pronounced antibacterial properties, particularly against Gram-positive bacterial strains. The unique structural framework of this compound, characterized by its triacetylene backbone and functionalized side chains, provides an excellent foundation for chemical modification to enhance pharmacological properties. The development of efficient synthetic routes to this compound derivatives addresses a critical need in antimicrobial research, where resistance to existing treatments continues to escalate, necessitating new chemical entities with novel mechanisms of action.
The primary objective of this research program focuses on establishing robust synthetic methodologies for this compound derivatives through both semi-synthetic and full synthetic approaches. These protocols aim to enable systematic structure-activity relationship studies by introducing strategic modifications to the core scaffold while preserving or enhancing the inherent biological activity. Additional goals include improving compound stability through structural optimization, enhancing bioavailability parameters through rational molecular design, and expanding the spectrum of biological activity beyond the established antibacterial effects. The application notes presented herein provide comprehensive experimental protocols for the synthesis, characterization, and biological evaluation of this compound derivatives, offering researchers in the field of medicinal chemistry a solid foundation for further investigation and development of these promising natural product derivatives.
This compound was first identified as a secondary metabolite produced by the basidiomycete fungus Fistulina hepatica, which is commonly referred to as the beefsteak fungus or ox tongue due to its distinctive appearance resembling raw beef. This mushroom species is classified within the Fistulinaceae family and is known for its preference for growing on old oaks or chestnuts. The initial discovery and characterization of Cinnatriacetins A and B were reported in the Journal of Antibiotics in 1999, where researchers isolated these novel triacetylene derivatives from the fruiting bodies of the fungus and demonstrated their specific antibacterial activity against Gram-positive bacteria [1]. The compound continues to be of interest in natural product screening programs, with specialized culture collections such as the Komarov Botanical Institute Basidiomycetes Culture Collection maintaining fungal strains that produce antibacterial compounds, though specific activity data for this compound remains limited in publicly available scientific literature [2] [3].
The standard isolation protocol for this compound begins with the careful collection of fresh fruiting bodies of Fistulina hepatica, which should be properly identified by an experienced mycologist. The following steps outline the recommended extraction procedure:
The identity of the isolated compound should be confirmed through spectroscopic methods including NMR (¹H and ¹³C), mass spectrometry, and comparison with published data [1]. The typical yield of this compound from fresh fungal material is approximately 0.5-1.2% of the dry weight of the fruiting bodies, though this can vary significantly based on fungal age, collection location, and seasonality.
Semi-synthetic modification of naturally isolated this compound provides the most direct access to analog libraries for structure-activity relationship studies. The core strategy involves protecting group chemistry to selectively mask reactive functionalities while introducing modifications at specific molecular positions. The native this compound structure contains multiple sites amenable to chemical modification, including hydroxyl groups, the triacetylene system, and various carbon side chains. A particularly valuable approach adapted from similar natural product derivatization involves the use of t-butyldimethylsilyl chloride for selective protection of primary hydroxyl groups, followed by functionalization of secondary hydroxyl groups through acylation or alkylation reactions [4].
The following workflow illustrates a generalized semi-synthetic approach for this compound derivative synthesis:
For the introduction of cinnamic acid derivatives, which have demonstrated enhanced biological activity in related natural product hybrids, coupling reactions can be performed using carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of catalytic DMAP (4-dimethylaminopyridine) [5]. This method is particularly valuable for creating ester or amide linkages between this compound and cinnamic acid derivatives. The resulting hybrids may exhibit overadditive effects in biological systems, as demonstrated in studies with flavonoid-cinnamic acid hybrids that showed enhanced neuroprotective activity compared to the parent compounds [5]. After functionalization, careful deprotection using tetra-n-butylammonium fluoride in acetic acid efficiently removes the silyl protecting groups to yield the desired semi-synthetic derivatives.
The complete chemical synthesis of this compound and its analogs represents a significant challenge due to the compound's complex triacetylene structure and multiple stereocenters. While a full synthetic route to this compound has not been extensively documented in the available literature, strategies can be adapted from the synthesis of structurally similar natural products. The key retrosynthetic disconnections should focus on sequential assembly of the triacetylene moiety through Cadiot-Chodkiewicz or similar cross-coupling reactions, which allow for controlled construction of polyyne systems. These reactions typically involve coupling of a terminal alkyne with a bromo-or iodoalkyne in the presence of a copper catalyst and amine base.
The synthetic sequence should begin with preparation of appropriately functionalized building blocks containing protected hydroxyl groups and the necessary carbon chains for later elaboration. The critical steps in this process include:
Throughout the synthesis, protective group strategy is paramount, with preference given to groups that are orthogonal and stable under the reaction conditions required for alkyne coupling. Benzyl ethers, acetals, and silyl ethers offer compatible protection for hydroxyl groups during the various synthetic transformations. The final stages should include careful purification through column chromatography and crystallization to obtain synthetic this compound derivatives of high purity suitable for biological evaluation.
The primary biological activity associated with this compound is its antibacterial effect against Gram-positive bacteria, as established in the original isolation study [1]. To evaluate the potential enhancement or expansion of this activity in newly synthesized derivatives, standardized antibacterial screening protocols should be implemented. The minimum inhibitory concentration assay provides quantitative data on antibacterial potency and allows for comparison between different derivatives and standard antibiotics.
Table 1: Standardized Antibacterial Screening Protocol for this compound Derivatives
| Parameter | Specification | Quality Control |
|---|---|---|
| Test Strains | Gram-positive: S. aureus (ATCC 29213), B. subtilis (ATCC 6633) Gram-negative: E. coli (ATCC 25922) | ATCC reference strains with known antibiotic susceptibility |
| Inoculum Preparation | Direct colony suspension method in saline, adjusted to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) | Turbidity verification with spectrophotometer at 625 nm |
| Compound Dilution | Two-fold serial dilution in appropriate solvent (DMSO ≤1%) in Mueller-Hinton broth | Positive (vancomycin) and negative (solvent) controls included |
| Inoculation and Incubation | 96-well plates, final inoculum ~5 × 10⁵ CFU/mL, 35±2°C for 16-20 hours | Sterility control (medium only) and growth control (inoculated medium) |
| Endpoint Determination | Visual inspection of turbidity or absorbance measurement at 600 nm | MIC defined as lowest concentration showing no visible growth |
For derivatives showing promising activity in initial screening (MIC ≤ 8 μg/mL), additional evaluations should include time-kill kinetics studies to determine whether the effect is bacteriostatic or bactericidal, along with cytotoxicity assessment against mammalian cell lines to establish preliminary selectivity indices. Furthermore, specialized assays can be implemented to detect potential inhibition of bacterial biofilm formation, which represents an important virulence factor in many persistent infections.
Recent research on natural product hybrids containing structural elements similar to this compound has revealed unexpected neuroprotective properties in models of neurodegenerative diseases [5]. Specifically, flavonoid-cinnamic acid amide hybrids have demonstrated significant activity in phenotypic screening assays relevant to Alzheimer's disease, including protection against oxytosis, ferroptosis, and ATP depletion [5]. These findings suggest that this compound derivatives, particularly those incorporating cinnamic acid moieties, may exhibit similar neuroprotective effects and warrant evaluation in relevant models.
The following workflow illustrates the key assays for evaluating neuroprotective activity:
The diagram below outlines the core workflow for conducting in vitro antibacterial assays, from sample preparation to data analysis [1] [2].
The following sections break down the key steps from the workflow, with specific methodologies you can follow [2] [3].
The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
The MBC is the lowest concentration of a compound that kills 99.9% of the initial bacterial inoculum.
The tables below summarize critical parameters and quantitative data from recent studies on similar natural products, which can serve as a reference for your experimental design.
Table 1: Reference Solvent Systems for Plant Extract Preparation [2]
| Solvent | Key Advantages | Considerations for this compound |
|---|---|---|
| Methanol | High extraction yield for phenolics & flavonoids; shown to have strong antibacterial activity in studies. | A good first-choice solvent for initial screening. |
| Ethanol | Generally recognized as safe (GRAS); good extractability. | Suitable for studies with potential therapeutic applications. |
| Aqueous | Non-toxic; models traditional preparations. | Likely less effective for a lipophilic compound like this compound. |
| Dimethyl Sulfoxide (DMSO) | Excellent solubility for many organic compounds. | Must use low final concentration (<1%) in assays to avoid toxicity [3]. |
Table 2: Reported Antibacterial Activity of Cinnamic Acid Derivatives [3]
| Compound Name | Test Organism | Minimum Inhibitory Concentration (MIC) | Key Finding / Mechanism Insight |
|---|---|---|---|
| Butyl Cinnamate | Candida albicans | 626.62 µM | Most potent antifungal derivative in the study; acted via ergosterol binding & cell wall damage. |
| Ethyl Cinnamate | Candida albicans | 726.36 µM | Demonstrated significant antifungal activity. |
| Compound 18 (Isopropylbenzyl amine derivative) | Staphylococcus aureus | 458.15 µM | Most potent antibacterial derivative; showed additive effect with Amoxicillin. |
Given the absence of specific data, here is a strategic path forward for your research:
Metabolomic profiling has emerged as a powerful analytical approach for detecting, identifying, and quantifying small molecule metabolites in biological systems, making it particularly suitable for investigating natural products like Cinnatriacetin B. As a tricin derivative, this compound represents a class of specialized metabolites with potential bioactivities that warrant comprehensive characterization. The application of advanced mass spectrometry technologies coupled with sophisticated separation techniques enables researchers to detect these compounds even at low abundance in complex matrices. Modern metabolomics offers two primary approaches: untargeted analysis for comprehensive metabolite detection and targeted methods for precise quantification of specific compounds of interest, with the latter being particularly appropriate for focused investigation of this compound and its metabolic derivatives.
The significance of developing validated metabolomic protocols for this compound lies in the compound's potential pharmaceutical applications and the need to understand its metabolic fate in biological systems. Unlike genomics and proteomics, metabolomics provides the most direct reflection of biological system activity by measuring the end-products of cellular processes, offering insights into both the compound's stability and its effects on metabolic pathways. Through the protocols outlined in this document, researchers can establish standardized methods for this compound detection across different laboratory settings, enabling comparative analyses and facilitating the compound's development as a potential therapeutic agent. The structured approach presented here integrates quality control measures, method validation parameters, and data analysis frameworks essential for generating reliable, reproducible scientific data.
The analysis of this compound requires a sophisticated UPLC-MS/MS platform to achieve the necessary separation efficiency, detection sensitivity, and structural elucidation capabilities. The recommended system configuration consists of an ultra-high performance liquid chromatography system coupled to a triple quadrupole mass spectrometer for targeted analysis, with an additional high-resolution mass spectrometer (such as Q-TOF or Orbitrap) for untargeted metabolite identification. This dual approach ensures both precise quantification and comprehensive metabolite profiling, which is essential for studying this compound and its potential metabolites in biological systems.
Chromatographic separation should be performed using a reversed-phase column, with C18 stationary phases being the most suitable for the moderate polarity expected of this compound [1]. The mobile phase should consist of water or aqueous buffers with additives such as ammonium formate or acetate, combined with organic modifiers like acetonitrile or methanol in a gradient elution program. Based on similar phytochemical analyses, acid modifiers (0.1% formic acid) typically enhance ionization efficiency in positive ESI mode, which is likely optimal for this compound detection. The system should maintain column temperatures between 35-45°C and utilize flow rates of 0.3-0.4 mL/min to achieve optimal separation efficiency while maintaining compatibility with MS detection.
Table 1: Recommended UPLC-MS/MS Instrument Parameters for this compound Analysis
| Parameter | Configuration | Alternative Options |
|---|---|---|
| Column Type | C18, 1.7 µm, 2.1 × 100 mm | HSS T3, C8, or phenyl-hexyl |
| Mobile Phase A | Water with 0.1% formic acid | 5-10 mM ammonium acetate/formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Methanol with 0.1% formic acid |
| Gradient Program | 5-95% B over 10-15 min | Adjust based on retention time |
| Column Temperature | 40°C | 35-45°C range |
| Flow Rate | 0.3 mL/min | 0.2-0.4 mL/min |
| Injection Volume | 2-5 µL | 1-10 µL (depending on sensitivity needs) |
| Ionization Mode | ESI Positive | ESI Negative (verify for this compound) |
| MS Resolution | ≥30,000 (for HRMS) | ≥20,000 acceptable for screening |
Mass spectrometric detection should be configured to maximize sensitivity and specificity for this compound detection. For targeted quantification, a triple quadrupole instrument operating in Multiple Reaction Monitoring mode provides the highest sensitivity and reproducibility. Preliminary infusion experiments should be conducted to determine optimal precursor and product ions, with a minimum of two MRM transitions recommended for confident identification – one quantifier and one qualifier transition. For untargeted profiling, high-resolution mass spectrometry with data-dependent acquisition enables comprehensive detection of this compound along with potential metabolites and related compounds in the sample.
The ionization source parameters should be optimized for this compound's specific chemical properties, though general starting points include: capillary voltage of 3.0 kV (positive mode) or 2.5 kV (negative mode), source temperature of 150°C, desolvation temperature of 350-500°C, cone gas flow of 50-100 L/hour, and desolvation gas flow of 800-1000 L/hour. Collision energies should be optimized for each transition, typically ranging from 10-40 eV for small molecules. Data should be acquired with a mass resolution of at least 30,000 (for HRMS) and mass accuracy within 5 ppm to enable confident formula assignment and identification of potential metabolites.
Table 2: Mass Spectrometry Detection Modes for this compound Analysis
| Analysis Type | MS Platform | Acquisition Mode | Key Parameters | Application Purpose |
|---|---|---|---|---|
| Targeted Quantification | Triple Quadrupole | MRM | Dwell time 20-50 ms, 2 MRM transitions | Precise quantification in biological matrices |
| Metabolite Screening | Q-TOF or Orbitrap | DDA MS/MS | Resolution ≥30,000, mass accuracy <5 ppm | Identification of metabolites and degradation products |
| Metabolic Profiling | Q-TOF or Orbitrap | Full scan + MS/MS | m/z range 50-1200, collision energy ramp | Comprehensive metabolite detection |
| Structural Elucidation | Orbitrap or FT-ICR | HCD or CID MS^n | Resolution ≥60,000, isolation width 1-2 m/z | Confident structural characterization |
Proper sample collection and pre-processing are critical steps that significantly impact the quality and reliability of metabolomic data. For this compound analysis, relevant biological matrices may include plasma, urine, tissue homogenates, or in vitro incubation systems. Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA for plasma), immediately centrifuged at 4°C (2000-3000 × g for 10-15 minutes), and aliquoted for storage at -80°C to prevent metabolite degradation. Tissue samples should be snap-frozen in liquid nitrogen immediately after collection and maintained at -80°C until extraction. Urine samples should be centrifuged to remove particulates, with preservatives such as sodium azide (0.1% w/v) added if long-term storage is anticipated.
Prior to extraction, samples should be thawed on ice or in a refrigerated environment to minimize metabolite degradation. Protein precipitation is the most common initial extraction method for biofluids, with organic solvents such as methanol or acetonitrile (typically in 2:1 to 3:1 solvent-to-sample ratio) providing efficient protein removal while maintaining metabolite stability. For tissue samples, homogenization should be performed in pre-chilled extraction solvent using bead-beating or rotor-stator homogenizers, maintaining samples at low temperatures throughout the process to prevent artifactual metabolite changes. The inclusion of internal standards at the beginning of extraction is essential for compensating for variability in extraction efficiency and matrix effects during MS analysis.
The extraction protocol must be optimized to efficiently recover this compound while minimizing interference from matrix components. A dual extraction approach using methanol:acetonitrile:water (40:40:20, v/v/v) provides comprehensive coverage of metabolites with varying polarities and is recommended for initial method development. For 100 μL of plasma or urine, add 300 μL of ice-cold extraction solvent, vortex vigorously for 30-60 seconds, incubate at -20°C for 60 minutes to enhance protein precipitation, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and evaporate to dryness under nitrogen or using a vacuum concentrator. Reconstitute in an appropriate volume (50-100 μL) of initial mobile phase composition for LC-MS analysis.
For tissue samples, use approximately 20 mg of tissue to 500-1000 μL of extraction solvent, homogenize using a pre-chilled homogenizer, then follow the same precipitation and centrifugation steps as for biofluids. For samples with particularly complex matrices or high lipid content, additional cleanup procedures such as solid-phase extraction may be incorporated. SPE methods should be optimized based on this compound's chemical properties, but reversed-phase C18 or mixed-mode cartridges typically provide good recovery for medium-polarity compounds. The extraction protocol should be validated for extraction efficiency, matrix effects, and process stability to ensure data quality.
Table 3: Sample Preparation Methods for Different Biological Matrices
| Matrix Type | Extraction Method | Solvent Ratio | Sample:Solvent Ratio | Key Processing Steps | Expected Recovery |
|---|---|---|---|---|---|
| Plasma/Serum | Protein precipitation | Methanol:ACN (1:1) | 1:3 | Vortex, chill (-20°C, 60 min), centrifuge (14,000 × g, 15 min) | 85-95% |
| Urine | Dilution + filtration | ACN:Water (8:2) | 1:2 | Dilute, vortex, filter (0.2 μm), centrifuge | 90-98% |
| Tissue | Homogenization + precipitation | Methanol:Water (4:1) | 1:10-1:20 | Homogenize (ice bath), sonicate, centrifuge, collect supernatant | 80-90% |
| Cell Culture | Methanol extraction | Methanol:ACN:Water (4:4:2) | 1:5 | Scrape cells, extract, vortex, centrifuge, dry, reconstitute | 75-85% |
Comprehensive method validation is essential to establish the reliability, reproducibility, and robustness of the analytical method for this compound detection. The validation should follow established guidelines such as the US FDA Bioanalytical Method Validation recommendations, assessing key parameters including specificity, sensitivity, linearity, accuracy, precision, and stability [2]. Specificity should be demonstrated by analyzing at least six independent blank matrix samples to confirm the absence of interfering peaks at the retention time of this compound and any monitored metabolites. The method should clearly distinguish the analyte from endogenous isobaric compounds, matrix components, and potential degradation products.
Linearity should be established using a minimum of six calibration standards prepared in the same biological matrix as the study samples, spanning the expected concentration range. The calibration curve is typically evaluated using weighted (1/x or 1/x²) least-squares regression, with a correlation coefficient (r²) of ≥0.99 demonstrating acceptable linearity. Accuracy and precision should be assessed using quality control samples at low, medium, and high concentration levels, with intra-day precision (repeatability) evaluated through six replicates at each QC level within a single analytical run, and inter-day precision (intermediate precision) assessed over at least three different analytical runs. Acceptance criteria generally require accuracy within ±15% of nominal values and precision with ≤15% relative standard deviation.
Method sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision (typically within ±20% of nominal value and ≤20% RSD). The LLOQ should be established at a concentration where the signal-to-noise ratio is at least 10:1, with the analyte response being distinguishable from blank matrix with appropriate precision. Additionally, the upper limit of quantification (ULOQ) should be defined as the highest concentration in the calibration curve that can be measured with acceptable accuracy and precision, establishing the dynamic range of the method.
Stability assessments are critical for establishing appropriate sample handling and storage conditions. Stability should be evaluated under various conditions, including: short-term temperature stability at room temperature for at least 4-6 hours; post-preparative stability in the autosampler (typically 4-24 hours at 4-10°C); freeze-thaw stability through at least three complete freeze-thaw cycles; long-term stability at the intended storage temperature (typically -80°C) for the maximum anticipated storage duration; and bench-top stability covering the expected sample processing time. Additionally, matrix effects should be quantified by comparing the analyte response in post-extraction spiked samples to neat solutions at equivalent concentrations, with an internal standard normalized matrix factor between 85-115% generally considered acceptable.
The data processing workflow for this compound metabolomic studies involves multiple steps to transform raw instrumental data into meaningful biological information. For LC-MS data, the process begins with peak detection and deconvolution using specialized software such as Progenesis QI, XCMS, or MS-DIAL, which identify metabolite features characterized by mass-to-charge ratio (m/z), retention time, and intensity [3]. Following feature detection, retention time alignment corrects for minor shifts in chromatographic performance between runs, while peak integration quantifies the abundance of each detected feature. For targeted analysis of this compound, peak area integration should be manually verified to ensure accurate quantification, particularly near the limit of detection.
After initial processing, data normalization is essential to correct for technical variations introduced during sample preparation and analysis. Common normalization strategies include total ion count normalization, internal standard normalization, and quality control-based normalization using pooled quality control samples. For this compound quantification, internal standard normalization using a stable isotope-labeled analog provides the most reliable correction, though structurally similar compounds or deuterated standards may serve as suitable alternatives if a labeled version is unavailable. Following normalization, metabolite identification is performed by matching accurate mass (typically <5 ppm error), isotopic distribution patterns, retention time characteristics, and MS/MS fragmentation spectra against authentic standards or established databases such as HMDB, MassBank, or METLIN [4].
Figure 1: Metabolomic Data Processing Workflow. The diagram illustrates the sequential steps for transforming raw LC-MS/MS data into biologically meaningful information, from initial peak detection through to biological interpretation.
Statistical analysis in metabolomic studies aims to identify significant differences in metabolite abundance between experimental groups and build models that can classify samples based on their metabolic profiles. Univariate analysis methods, including Student's t-test (for normally distributed data) or Mann-Whitney U test (for non-parametric data), along with calculation of fold changes, provide initial assessment of individual metabolite significance. For this compound studies, a false discovery rate correction (such as Benjamini-Hochberg procedure) should be applied to account for multiple testing in untargeted analyses. Additionally, receiver operating characteristic curves can evaluate the diagnostic performance of this compound as a potential biomarker, with area under the curve (AUC) values quantifying classification accuracy [2].
Multivariate statistical methods are essential for capturing the complex relationships between multiple metabolites and experimental conditions. Principal component analysis, an unsupervised method, provides an overview of data structure and identifies potential outliers by reducing data dimensionality while preserving variance. Orthogonal partial least squares-discriminant analysis, a supervised method, maximizes separation between predefined sample classes while identifying metabolites most responsible for this separation. Metabolites with variable importance in projection scores >1.0 are typically considered biologically relevant. For comprehensive network analysis, debiased sparse partial correlation can reconstruct metabolic networks by estimating partial correlation coefficients between metabolites, revealing potential biochemical relationships and pathway activities [2]. These statistical approaches should be implemented using established computational environments such as R or Python, with specialized packages including MetaboAnalystR or sklearn for machine learning applications.
Based on structural analogs and related compounds, this compound is anticipated to undergo several biotransformation pathways in biological systems. As a tricin derivative, potential metabolic modifications may include glucuronidation and sulfation (Phase II metabolism) at phenolic hydroxyl groups, enhancing aqueous solubility and facilitating excretion. Additionally, methylation of catechol groups by catechol-O-methyltransferase may occur, potentially altering the compound's biological activity. The acetyl groups present in this compound may be susceptible to esterase-mediated hydrolysis, generating deacetylated metabolites that could retain biological activity. Understanding these transformation pathways is essential for comprehensive profiling of this compound and its metabolites in biological systems.
The integration of metabolomic data with pathway analysis tools enables systematic interpretation of this compound's biological effects. Databases such as KEGG, Small Molecule Pathway Database, and MetaboAnalyst provide curated metabolic networks that can be leveraged to identify pathways significantly impacted by this compound exposure. For targeted analysis, specific attention should be given to pathways involving phenylpropanoid metabolism, flavonoid biosynthesis, and related secondary metabolic pathways, given this compound's structural characteristics as a tricin derivative. Pathway enrichment analysis can identify biochemical pathways significantly enriched with metabolites showing altered abundance, providing insights into the compound's mechanisms of action and potential biological effects.
Figure 2: Proposed Metabolic Pathways of this compound. The diagram illustrates potential Phase I and Phase II biotransformation pathways that this compound may undergo in biological systems, ultimately generating a complex metabolite profile.
Advanced metabolomic studies can be significantly enhanced through integration with other omics datasets, including transcriptomics and proteomics, to build comprehensive models of biological responses to this compound exposure. Correlation network analysis can identify connections between metabolite abundance changes and gene expression or protein level alterations, revealing coordinated biological responses. For example, upregulation of genes encoding UDP-glucuronosyltransferases alongside increased glucuronidated this compound metabolites would provide compelling evidence for this specific metabolic pathway. Similarly, changes in energy metabolism intermediates observed in metabolomic data could be correlated with expression changes in metabolic enzymes detected via proteomics.
Metabolomic profiling plays a crucial role in the ADME profiling (Absorption, Distribution, Metabolism, and Excretion) of drug candidates like this compound throughout the drug development pipeline. Pharmacokinetic studies utilizing the validated metabolomic methods described previously can quantify this compound concentrations in plasma and tissues over time, enabling calculation of essential parameters including maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd). Tissue distribution studies provide critical insights into compound biodistribution, potential site-specific efficacy, and accumulation concerns, particularly important for natural products with complex pharmacokinetic profiles.
Metabolite identification and profiling represent another essential application, focusing on structural characterization of this compound metabolites and assessment of their relative abundance across biological matrices and time points. Identification of circulating metabolites is particularly important, as these may contribute to overall pharmacological activity or toxicity. Mass spectrometry techniques including neutral loss analysis, precursor ion scanning, and hydrogen/deuterium exchange can facilitate metabolite identification when reference standards are unavailable. For compounds like this compound with acetyl groups, special attention should be given to potential bioactivation pathways that could generate reactive metabolites, assessed through trapping studies with nucleophilic agents such as glutathione or cyanide.
The application of metabolomic profiling extends to biomarker discovery for predicting and monitoring responses to this compound treatment. Predictive biomarkers can identify patient populations most likely to respond to therapy, while pharmacodynamic biomarkers provide early evidence of biological activity during clinical development. Metabolomic signatures comprising multiple metabolites often demonstrate superior predictive performance compared to single biomarkers, as demonstrated in oncology applications where machine learning models combining multiple metabolites achieved ROC AUC values of 0.96 for disease classification [2]. Similar approaches could be developed for this compound, particularly if its mechanism of action involves modulation of specific metabolic pathways.
The integration of metabolomic data with clinical parameters enables development of composite biomarkers with enhanced clinical utility. For natural products like this compound, metabolomic approaches can also identify surrogate endpoints that correlate with clinical outcomes, potentially accelerating therapeutic development. In the context of precision medicine, metabolomic profiling could help identify metabolic subtypes that respond differentially to this compound treatment, facilitating patient stratification and personalized treatment approaches. As metabolomic technologies continue to advance, their implementation in this compound development programs will provide deeper insights into its biological effects and therapeutic potential.
Metabolomic profiling of specialized compounds like this compound may encounter several analytical challenges that require specific troubleshooting approaches. Ion suppression represents a common issue in LC-MS analysis, particularly in complex biological matrices, where co-eluting compounds interfere with ionization efficiency. To mitigate this effect, extensive sample cleanup (such as SPE), improved chromatographic separation, or modified ionization sources (such as nanoESI) can be implemented. Additionally, the use of stable isotope-labeled internal standards for this compound provides the most reliable compensation for ionization suppression, as these analogs experience nearly identical matrix effects while being distinguishable by mass spectrometry.
Metabolite stability presents another significant challenge, as compounds may degrade during sample collection, storage, or processing. For this compound, preliminary stability assessments should evaluate susceptibility to pH changes, oxidation, light exposure, and enzymatic degradation. If instability is detected, appropriate stabilization strategies may include addition of antioxidants (e.g., ascorbic acid), enzyme inhibitors (e.g., esterase inhibitors for acetylated compounds), pH adjustment, or immediate sample processing after collection. Carryover effects can be addressed through robust needle wash protocols and periodic injection of strong wash solvents, while retention time shifts may be corrected through column conditioning, mobile phase buffering, or temperature control.
Implementing comprehensive quality assurance procedures is essential for generating reliable metabolomic data, particularly in regulated environments. System suitability tests should be performed at the beginning of each analytical batch to verify instrument performance, assessing parameters including retention time stability, peak shape, signal intensity, and mass accuracy. Quality control samples prepared from pooled biological matrix should be analyzed at regular intervals throughout the batch (typically every 6-10 samples) to monitor analytical performance over time. Acceptance criteria for QC samples should be established during method validation, typically requiring at least 67% of QC samples to be within ±15% of nominal concentrations.
Method transfer between laboratories or instruments requires careful planning and execution to ensure consistency of results. A formal transfer protocol should be developed, specifying acceptance criteria based on comparative analysis of quality control samples and calibration standards analyzed on both systems. For targeted this compound quantification, a minimum of 6 QC samples at low, medium, and high concentrations should be analyzed in duplicate on both systems, with mean accuracy within ±15% and precision ≤15% RSD considered acceptable. When transferring methods to instruments with different performance characteristics (e.g., different mass resolution or sensitivity), method adjustments may be necessary, particularly for LLOQ establishment or chromatographic separation conditions. Documentation of all method modifications and their impact on analytical performance is essential for maintaining data integrity across study sites.
The application notes and protocols presented herein provide a comprehensive framework for metabolomic profiling of this compound, addressing key considerations from experimental design through data interpretation. The integration of robust sample preparation, advanced LC-MS technologies, rigorous validation procedures, and sophisticated data analysis enables reliable detection and quantification of this compound in complex biological systems. As interest in natural products with potential therapeutic applications continues to grow, standardized metabolomic approaches will play an increasingly important role in characterizing their biological fate and effects.
Future developments in metabolomic technologies, including ion mobility spectrometry for enhanced isomer separation, computational approaches for improved metabolite identification, and single-cell metabolomics for spatial resolution, will further enhance our ability to study specialized compounds like this compound. Additionally, the integration of metabolomic data with other omics datasets through systems biology approaches will provide more comprehensive understanding of this compound's mechanisms of action and potential therapeutic applications. By implementing the protocols outlined in this document, researchers can generate high-quality, reproducible metabolomic data to advance the development of this compound and related natural products.
Microwave-Assisted Extraction (MAE) is a technique that uses microwave energy to heat solvents and plant tissues rapidly, improving extraction speed and yield. The following parameters are typically optimized [1].
| Parameter | Role in MAE | Optimization Findings from Cinnamon Oil Study [1] |
|---|---|---|
| Solid Loading | Quantity of raw plant material | Higher solid loading (35g) was part of the optimal condition for maximum yield. |
| Solvent Quantity | Volume of extraction solvent | A medium quantity (250ml water) was optimal, balancing solubility and concentration. |
| Microwave Power | Energy input that influences heating rate | Highest power level (700W) gave the best results for breaking plant cell walls. |
| Extraction Time | Duration of microwave irradiation | Longer time (30 minutes) allowed for sufficient compound leaching. |
| Solvent Type | Medium for dissolving target compounds | Water was successfully used as a green solvent; solvents like methanol are also common. |
For the cinnamon oil study, the optimal conditions were 35g solid loading, 250ml solvent (water), 700W power, and a 30-minute extraction time, resulting in a significantly higher yield (4.814%) compared to conventional hydrodistillation [1].
The experimental workflow for this approach can be summarized as follows:
Here are answers to common challenges in extraction optimization:
Q: How can I systematically improve my extraction yield?
Q: My yield is low even with high power and long extraction times. What could be wrong?
Q: How can I make my extraction process more environmentally friendly (Green Chemistry)?
Q: How do I identify and quantify the compound I've extracted?
For some aromatic compounds, biosynthesis using engineered microorganisms is emerging as a sustainable alternative to traditional plant extraction. This method involves genetically modifying organisms like E. coli to produce the target compound through enzymatic pathways [5]. This approach is particularly valuable if the natural source is rare, slow-growing, or yields very little of the desired compound.
This compound is a natural antibacterial compound classified as a triacetylene derivative. It was isolated from the fruiting bodies of the mushroom Fistulina hepatica [1]. Beyond its discovery and basic classification, no further data on its physical-chemical properties, specific biological activity, or stability profile is available in the current literature.
While specific studies on this compound are unavailable, the following strategies are proven to enhance the stability of labile, poorly soluble organic molecules like it.
| Question | Answer & Troubleshooting Steps |
|---|---|
| How can we improve its solubility and prevent precipitation? | Use cyclodextrin complexation. This technique can increase aqueous solubility by up to 250-fold for similar compounds [2]. |
| What if the compound degrades in solution? | 1. Use a co-solvent system: Blend water with a miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol [3]. 2. Employ mechanochemical complexation: For solid formulations, form an inclusion complex with cyclodextrins via solvent-free grinding to avoid degradation in solution [4]. | | How to protect it from light-induced degradation? | Implement light-protective measures: Use amber glassware for storage, wrap containers in aluminum foil, and work under UV-filtered lights [5]. |
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex via Grinding
This solvent-free method is ideal for compounds unstable in solutions [4].
Protocol 2: Forced Degradation Study with UHPLC-HRMS Analysis
This protocol helps identify how the compound degrades and how to prevent it [4].
The table below summarizes key techniques for monitoring stability.
| Method | Purpose | Key Parameters |
|---|---|---|
| UHPLC-DAD-HRMS [4] | To separate, quantify, and identify the parent compound and its degradants. | Retention time, UV spectrum, accurate mass, MS/MS fragmentation. |
| DSC (Differential Scanning Calorimetry) [4] | To detect interactions in solid complexes and changes in crystallinity. | Melting point, enthalpy of fusion (ΔH). |
| FT-IR Spectroscopy [4] | To confirm the formation of an inclusion complex via shifts in functional group vibrations. | Wavenumber (cm⁻¹), bond vibration signals. |
| Phase Solubility Analysis [2] | To determine the stability constant (Ks) of a cyclodextrin complex. | Apparent solubility vs. cyclodextrin concentration. |
The following diagrams outline the core workflows for stabilizing and analyzing this compound.
Given the lack of direct data, your research plan should be proactive:
Here are answers to common challenges in chromatographic method development:
Q1: My peaks are tailing. What could be the cause and how can I fix it?
Peak tailing is a common issue, especially for basic compounds, and often stems from undesirable secondary interactions with the stationary phase.
Q2: How can I systematically develop and optimize a robust chromatographic method?
A systematic approach, such as Analytical Quality by Design (AQbD), is superior to the traditional "one variable at a time" method.
Q3: My retention times are not stable. How do I ensure my system is suitable for analysis?
Unstable retention times often point to a system that is not properly equilibrated or controlled.
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Resolution (Rs) | Ability to separate two adjacent peaks. | Rs > 1.5 between critical pair |
| Tailing Factor (Tf) | Symmetry of the peak. | Tf ≤ 2.0 |
| Theoretical Plates (N) | Column efficiency. | N > 2000 |
| Relative Standard Deviation (RSD) | Repeatability of retention time and area for replicate injections. | RSD < 1.0% |
Protocol 1: Implementing a Custom Experimental Design for Method Optimization
This protocol is based on a study that successfully optimized an HPLC method for multiple compounds [4].
The workflow for this systematic optimization can be visualized as follows:
Protocol 2: Troubleshooting Poor Peak Shape using Mobile Phase Additives
This protocol is based on research into the effects of inorganic mobile phase additives [1].
The table below consolidates key parameters from various studies that you can consider for your own optimization of Cinnatriacetin B.
| Parameter / Factor | Example / Role | Application Context / Purpose | Source |
|---|---|---|---|
| Chaotropic Additives | PF₆⁻, ClO₄⁻, BF₄⁻, H₂PO₄⁻ | Improve peak symmetry and retention for protonated basic compounds by shielding silanol interactions. | [1] |
| Organic Modifier | Acetonitrile, Methanol | Adjust solvent strength to control retention time and selectivity. ACN is common in RP-HPLC. | [3] [4] [5] |
| Ion-Pair Reagent | Tetrabutyl Ammonium Hydrogen Sulphate (TBSH) | Can be used to improve the retention and peak shape of ionic compounds. | [3] |
| Design of Experiments | Box-Behnken Design, Custom Design | Systematically optimize multiple factors (e.g., mobile phase, flow rate) and understand their interactions. | [3] [4] |
| System Suitability Test | Resolution, Tailing Factor, Plate Count | Ensure the chromatographic system is performing adequately before analytical runs. | [2] |
Low solubility of compounds like Cinnatriacetin B can negatively impact bioassays in several ways, leading to underestimated biological activity, variable data, inaccurate structure-activity relationships (SAR), and discrepancies between different types of assays (e.g., enzyme vs. cell-based assays) [1] [2].
A systematic approach to troubleshooting should first diagnose the specific nature of the solubility issue. The table below outlines a problem-solving framework for this purpose.
| Observed Problem | Potential Root Cause | Recommended Action |
|---|---|---|
| Low apparent activity in assays | Compound precipitation; underestimated potency | Verify solubility limit in assay buffer; use solubilization aids (e.g., cosolvents, cyclodextrins) [1] |
| High data variability between replicates | Inconsistent compound concentration due to precipitation | Optimize DMSO handling and dilution protocols; avoid intermediate aqueous dilution steps [1] |
| Discrepancy between enzyme & cell-based assay results | Differential compound precipitation in various media | Measure and equalize free compound concentration across different assay media [1] |
| Inaccurate SAR for a compound series | Varying solubility of analogs skewing potency rankings | Incorporate early solubility screening into compound design cycle [2] |
| Failure to achieve target exposure in follow-up studies | Solubility limit too low for in vivo dosing | Implement a formulation strategy (e.g., nanosuspensions, lipid-based systems) [3] |
Once a problem is identified, you can employ the following proven strategies and technologies to enhance solubility for bioassays.
These are direct modifications to your experimental protocols.
For in vivo studies, more advanced formulation approaches are often necessary.
The following workflow provides a practical, step-by-step guide for diagnosing and resolving solubility issues in a bioassay context.
Step-by-Step Guide:
Diagnose the Problem:
Plan the Solubilization Strategy:
Test and Validate:
Q1: What is the first thing I should check when my bioassay results for a new compound are erratic? A1: The first and most critical step is to determine the compound's solubility limit in your specific assay buffer. Visually inspect your assay plates for precipitation. Erratic data between replicates is a classic symptom of a compound coming in and out of solution [1].
Q2: Are cyclodextrins safe to use in cell-based assays? A2: Yes, certain cyclodextrins are safe for cell-based assays. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its relatively low toxicity and high solubility. However, the concentration should be optimized, as high levels can cause cell membrane disruption. It is recommended to test for cytotoxicity in your specific cell line [3].
Q3: My compound is insoluble in both water and organic solvents like methanol. What formulation options do I have for in vivo studies? A3: This "brick dust" scenario is challenging. Potential solutions include:
Q4: How can I predict the solubility of this compound in different solvents? A4: While experimental measurement is always best, computational models can provide valuable predictions. You can use publicly available models like FastSolv, a machine learning model trained on a large dataset of solute-solvent pairs, to screen for promising solvents [6].
Chiral separation is essential in drug development because different isomers of the same molecule can have distinct pharmacological effects, with one being therapeutically active and another potentially inactive or even toxic. [1] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a gold standard technique for this purpose. [2]
The core principle involves using a CSP that interacts differently with each isomer (enantiomer), causing them to elute from the chromatographic column at different times. [1] [2] The tables below summarize the key components for developing and troubleshooting a chiral separation method.
Table 1: Common Types of Chiral Stationary Phases (CSPs)
| CSP Type | Description | Key Characteristics & Advantages |
|---|---|---|
| Polysaccharide-based [3] | Derivatives of cellulose or amylose coated or immobilized onto silica. | Considered the most successful and widely applied CSPs; high enantioselectivity; suitable for analytical and preparative scale. [3] |
| Cyclodextrin-based [2] | Cyclic oligosaccharides that form inclusion complexes. | Useful for separating a wide range of enantiomers, including those with aromatic rings. [2] |
| Glycopeptide antibiotic-based [2] | Uses antibiotics like teicoplanin. | Effective for amino acids and compounds with ionizable groups; multiple interaction sites. [2] |
| Protein-based [2] | Uses proteins like α1-acid glycoprotein. | Bioselective; suitable for biological sample analysis. [2] |
| Pirkle-type [3] | Synthetic CSPs based on charge-transfer complexes. | Well-understood interaction mechanisms; often used for specific compound classes. [3] |
Table 2: Method Development Parameters & Troubleshooting Guide
| Parameter | Considerations | Common Issues & Adjustments |
|---|---|---|
| Chiral Selector | Polysaccharide-based CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are a common starting point due to their broad applicability. [3] | No Separation: Screen different CSP types (see Table 1). The selector must be matched to the stereochemical features of your analyte. |
| Mobile Phase | Normal Phase: Hexane with alcohols (e.g., ethanol, isopropanol). Polar Organic: Pure alcohols like methanol. Reversed-Phase: Water with water-miscible organic solvents (e.g., acetonitrile). [3] [2] | Poor Peak Shape: Adjust the type and percentage of organic modifier. Add acidic/basic modifiers (e.g., 0.1% trifluoroacetic acid) to suppress silanol effects or analyte ionization. |
| Column Temperature | Lower temperatures can enhance selectivity but increase backpressure. | Co-elution: Experiment with temperature (e.g., 20°C to 40°C). Lower temperatures can strengthen binding and improve separation. |
| Flow Rate | Standard HPLC flow rates (e.g., 0.5-1.5 mL/min) are typical. | Long Run Time/ Poor Efficiency: Optimize for efficiency vs. time. Lower flow rates can improve resolution but increase analysis time. |
Here is a general protocol for chiral separation using a polysaccharide-based CSP, which you can adapt for your compound.
1. Sample Preparation:
2. Recommended Initial Chromatographic Conditions:
3. Elution and Analysis:
4. Method Optimization:
If HPLC with standard CSPs does not provide sufficient resolution, consider these advanced options:
The following diagram illustrates the logical workflow for developing and troubleshooting your chiral separation method.
What are matrix effects and why are they a problem in LC-MS/MS?
Matrix effects are the suppression or enhancement of a target analyte's ionization efficiency caused by co-eluting compounds from the sample itself (the "matrix") [1] [2]. In quantitative LC-MS/MS, this can severely compromise analytical accuracy, precision, and sensitivity, leading to unreliable data [1].
The primary mechanism in Electrospray Ionization (ESI) involves co-eluting matrix components competing with the analyte for charge or interfering with its transfer from the liquid to the gas phase [1] [2]. Common sources of interference include:
The following table summarizes key strategies to manage matrix effects. A multi-pronged approach is often most effective.
| Strategy | Detailed Methodology / Protocol | Key Consideration / Rationale |
|---|---|---|
| 1. Advanced Sample Cleanup | Magnetic Dispersive Solid-Phase Extraction (MDSPE): Synthesize or procure magnetic nanoparticles (e.g., Fe3O4@SiO2-PSA). Extract samples with 1% ammonia-acetonitrile. Add nanoparticles to the extract, vortex to allow adsorption of matrix interferents. Separate particles using an external magnet. Transfer the purified supernatant for analysis [3]. | Removes phospholipids and fatty acids, a major source of ion suppression [3] [2]. MDSPE is efficient, reduces solvent use, and eliminates centrifugation/filtration [3]. |
| 2. Chromatographic Optimization | Chromatographic Protocol: Use a C18 column with a gradient elution. A recommended mobile phase is 0.1% formic acid–2 mM ammonium acetate in water (A) and methanol (B). Optimize the gradient program to increase retention time and separation for the target analyte, shifting it away from the solvent front where most matrix components elute [3]. | A well-optimized separation is critical to prevent matrix interferents from co-eluting with your target analyte, thereby minimizing ion suppression/enhancement [1]. |
| 3. Internal Standardization | Use of Isotope-Labeled Internal Standard (IS): Always use a stable, isotopically labeled analog of Cinnatriacetin B as an internal standard. This IS is added to the sample at the very beginning of preparation. It co-elutes with the native analyte and undergoes the same degree of matrix effects, allowing for quantitative compensation during data processing [2]. | Considered the gold standard for compensating for matrix effects. It corrects for both ion suppression and losses during sample preparation [2]. |
| 4. Dilution & Re-injection | If sensitivity allows, a simple post-preparation dilution of the sample extract with mobile phase can reduce the concentration of interfering matrix components. Follow with re-injection and analysis. | A quick test to confirm if matrix effects are present. A change in analyte response after dilution indicates matrix interference. |
FAQ 1: My recovery rates are inconsistent and often outside the acceptable 80-120% range. What should I check first?
FAQ 2: I've followed a purification protocol, but my signal is still suppressed. What are my next steps?
FAQ 3: How can I systematically validate that my method is robust against matrix effects?
During method validation, assess matrix effects as recommended by the FDA and other regulatory bodies [1].
The diagrams below illustrate the core concepts and workflows discussed in this guide.
Strategies to Overcome Matrix Interference
Workflow for Magnetic Dispersive Solid-Phase Extraction (MDSPE)
I hope this technical support guide provides a solid foundation for tackling matrix interference in your detection of this compound.
The following standard methods are used to characterize the activity of new antibacterial compounds like Cinnatriacetin B [1].
| Method | Key Principle & Measured Output | Key Advantages | Key Limitations |
|---|---|---|---|
| Agar Diffusion (Disk/Well) [1] | Measures zone of inhibition (mm) around a sample. | Low cost, simple setup, good for screening. | Semi-quantitative, diffusion-dependent. |
| Broth Dilution [1] | Determines Minimum Inhibitory Concentration (MIC) in µg/mL. | Provides quantitative MIC data. | Labor-intensive, manual endpoint reading. |
| Time-Kill Kinetics [1] | Measures log reduction in CFU/mL over time (e.g., 0-24 hrs). | Reveals rate of killing (bactericidal vs. bacteriostatic). | Time-consuming, requires multiple samples. |
| Flow Cytometry [1] | Quantifies % of dead/damaged cells via fluorescent markers. | Rapid, insight into mechanism of action. | Requires expensive instrument and expertise. |
Detailed Protocol: Broth Microdilution for MIC Determination This is a core quantitative method for determining the lowest concentration of your compound that inhibits bacterial growth [1].
Q1: The zone of inhibition in my disk diffusion assay is unclear or inconsistent. What could be wrong?
Q2: My positive control shows no antibacterial activity. What should I check?
Q3: How can I determine if this compound is bactericidal (killing bacteria) or bacteriostatic (inhibiting growth)?
The following diagram outlines a logical workflow for optimizing the antibacterial activity of a compound, from initial screening to advanced mechanistic studies.
The search results confirm this compound is an antibacterial compound but provide no specific data on its optimization [2]. The information here is based on general, well-established antimicrobial evaluation methodologies [1]. For this compound specifically, you would need to consult specialized scientific databases or the original primary literature.
Here are answers to common questions and issues researchers face during drug complexation experiments, using a case study of Cinnarizine for illustration.
Q1: What are the primary goals of drug complexation?
Q2: Our drug's solubility remains poor after complexation. What could be wrong?
Q3: How can we confirm a complex has formed and characterize it?
| Analysis Type | Technique | Information Provided |
|---|---|---|
| Solid-State Characterization | Differential Scanning Calorimetry (DSC) | Compares fusion enthalpies to determine changes in drug crystallinity [3]. |
| X-ray Powder Diffraction (XRPD) | Identifies changes in crystalline structure, indicating interaction [3]. | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Detects changes in functional group vibrations, suggesting molecular interactions [3]. | |
| In-Vitro Performance | Dissolution Studies | Measures the dissolution rate and efficiency in biorelevant media to confirm improved solubility [3]. |
| Biomimetic Membrane Assays | Evaluates whether complexation has negatively impacted the drug's permeability [3]. |
The following protocol is adapted from a study on preparing Cinnarizine-cyclodextrin complexes using a solvent-free, mechanochemical method, which is considered sustainable and efficient [3].
1. Objective To prepare a solid-state inclusion complex of a poorly soluble drug with cyclodextrin (βCD, HPβCD, or SBEβCD) using mechanical activation to enhance its dissolution properties.
2. Materials and Equipment
3. Step-by-Step Procedure
4. Critical Parameters for Troubleshooting
While mechanochemistry is effective, other established methods exist. The table below compares several common techniques, as referenced in the literature [2].
| Method | Description | Advantages / Considerations |
|---|---|---|
| Kneading | Drug and CD are triturated in a mortar with a small amount of solvent (e.g., ethanol) to form a slurry, which is then air-dried [2]. | Simple, uses common lab equipment; solvent residue must be controlled. |
| Lyophilization (Freeze-Drying) | Drug and CD are dissolved in a suitable solvent (e.g., water-ethanol mix) and the solvent is removed by sublimation under low pressure [2]. | Ideal for heat-sensitive compounds; produces porous, amorphous powder; longer process. |
| Microwave Irradiation | A mixture of drug and CD in a solvent is irradiated in a microwave oven for a short period (e.g., 2 min at 60°C) [2]. | Very fast reaction times; requires specialized equipment. |
| Spray Drying | A solution of drug and polymer is atomized into a hot air chamber, causing instantaneous solvent evaporation [2]. | Fast, continuous process; good for large-scale production; requires optimized parameters. |
Acetogenins are polyketide-derived natural products predominantly found in the Annonaceae family, characterized by long aliphatic chains with oxygenated functional groups and a terminal unsaturated γ-lactone ring [1] [2]. They are potent inhibitors of NADH ubiquinone oxidoreductase (mitochondrial complex I), disrupting energy production in microbial cells [3] [2].
The table below summarizes quantitative antibacterial data for crude extracts and purified acetogenins (P-ACGs) from Annona muricata seeds:
| Bacterial Strain | Type | Inhibition Zone (mm) at various concentrations | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|---|
| Enterococcus faecalis | Gram-positive | 11–15.67 mm | 0.009–0.156 µg/mL (P-ACGs) | [3] |
| Listeria monocytogenes | Gram-positive | 12–18 mm | 0.019–0.312 µg/mL (P-ACGs) | [3] |
| Salmonella paratyphi | Gram-negative | 11–15.67 mm | 0.009–0.312 µg/mL (P-ACGs) | [3] |
| Aeromonas hydrophila | Gram-negative | 10.33–11.67 mm | 0.019–12.50 µg/mL (P-ACGs) | [3] |
| Bulkholderia cenocepacia | Gram-negative | 11–12 mm | 0.019–12.50 µg/mL (P-ACGs) | [3] |
| Staphylococcus aureus | Gram-positive | Not specified | 39 µg/mL (Leaf extract) | [3] |
| Pseudomonas aeruginosa | Gram-negative | Not specified | 625 µg/mL (Leaf extract) | [3] |
The following workflow and description detail the key experimental protocols used to generate the data above [3].
1. Obtaining Crude Extract and Purified Acetogenins
2. Antibacterial Assays
The primary documented mechanism of action for acetogenins is the potent inhibition of NADH ubiquinone oxidoreductase (mitochondrial complex I) [3] [1] [2]. This inhibition disrupts the electron transport chain, leading to a severe reduction in ATP production, which is ultimately lethal to the microbial cell [1].
The experimental data shows that purified acetogenins (P-ACGs) are significantly more potent than crude extracts, with MIC values in the low µg/mL and even ng/mL range against some pathogens [3]. They also cause significant sub-lethal injury to cell membranes, compromising their integrity and contributing to bacterial death [3].
For researchers developing and comparing quantification methods, regulatory guidelines provide a standardized framework. The key parameters to validate an analytical method are summarized below, based on International Council for Harmonisation (ICH) guidelines [1] [2].
| Validation Parameter | Objective | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Confirm method accurately measures analyte despite impurities, degradants, or matrix components [2]. | No interference from placebo, impurities, or degradation products; peak purity > 99.0% [2]. |
| Accuracy | Determine closeness of measured value to true value [3] [2]. | Recovery rates typically between 95–105% [2]. |
| Precision (Repeatability & Intermediate Precision) | Establish closeness of agreement between a series of measurements [3]. | Relative Standard Deviation (RSD) < 2.0% for drug substance [2]. |
| Linearity | Demonstrate method produces results directly proportional to analyte concentration [2]. | Correlation coefficient (r) > 0.999 [1] [2]. |
| Range | Confirm interval between upper and lower analyte levels with suitable precision, accuracy, and linearity [3]. | Specific to the intended method application (e.g., 80–120% of test concentration). |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected [2]. | Signal-to-Noise ratio ~3:1 [4]. |
| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy [2]. | Signal-to-Noise ratio ~10:1; Precision RSD < 5-10% [2] [4]. |
| Robustness | Measure method capacity to remain unaffected by small, deliberate variations in method parameters [2]. | System suitability criteria (e.g., tailing factor, theoretical plates) are met despite variations [2]. |
The following workflow generalizes the key experimental steps for validating a stability-indicating chromatographic method, as demonstrated in the literature for other pharmaceutical compounds [1] [2].
Researchers typically use one of three main bioautography methods. The table below compares these approaches, which can be selected based on your specific experimental needs [1] [2] [3].
| Assay Type | Basic Principle | Key Advantages | Key Limitations |
|---|---|---|---|
| Direct Bioautography (DB) | The developed TLC plate is dipped or sprayed with a microbial suspension and incubated. Bioactive compounds appear as inhibition zones after visualization (e.g., with tetrazolium salts) [1] [4]. | Simple, most commonly used; allows direct observation on the TLC plate [1] [2]. | Only suitable for microbes that can grow on the TLC plate surface [1]. |
| Agar Overlay Bioautography | A layer of nutrient-rich agar inoculated with microbes is poured over the developed TLC plate and incubated [1] [5]. | Good for fragile microbes; provides a nutrient-rich environment for growth [1]. | More complex steps; potential for diffusion of compounds [1]. |
| Agar Diffusion (Contact) | The developed TLC plate is placed face-down on an inoculated agar plate. Compounds diffuse into the agar to create inhibition zones [1] [2]. | Technique familiar to microbiologists [2]. | Prone to incomplete contact and agar damage; lower sensitivity due to compound loss [1] [2]. |
For a practical start, here is a generalized Direct Bioautography protocol, which is the most frequently used method. The workflow is also summarized in the diagram below.
TLC-Bioautography Workflow
Step 1: TLC Separation [3]
Step 2: Prepare Microbial Suspension [2] [4]
Step 3: Apply Microbes and Incubate [1] [4]
Step 4: Visualize Bioactive Zones [4] [3]
For any bioassay to be scientifically sound, it must be validated. The following table outlines key validation parameters and examples of data reported for other compounds, which can serve as a benchmark [5].
| Validation Parameter | Description | Example from Literature |
|---|---|---|
| Limit of Detection (LOD) | The lowest amount of compound that produces a detectable inhibition zone. | For Coriloxin: 10 µg for E. coli; 20 µg for S. aureus and Fusarium oxysporum [5]. |
| Precision | The repeatability of the assay, expressed as Relative Standard Deviation (RSD%). | Inter- and intra-day precision for an agar overlay assay showed RSD < 6.56% [5]. |
| Accuracy | The recovery of the analyte, indicating how close the measured value is to the true value. | Reported as recovery values of 91.18% to 108.73% [5]. |
Bioautography is often part of a larger discovery workflow. Here's how it integrates, which may help in planning your research on Cinnatriacetin B.
Bioassay-Guided Isolation Workflow
Targeted Isolation: As shown in the diagram, TLC-bioautography is used to quickly pinpoint which components in a complex mixture, like a plant extract, are biologically active. This guides the subsequent, more labor-intensive isolation steps towards the correct compounds [6] [7]. For instance, this method was used to identify grandiflorone as the main antibacterial compound in Manuka leaves [7].
Hyphenated Techniques: The active zones from the TLC plate can be directly analyzed using mass spectrometry (MS) via specialized interfaces. This allows for the rapid tentative identification of the active compounds without the need for full isolation first [6].
While data on Cinnatriacetin B is lacking, research on extracting other bioactive compounds (like sterols and fatty acids) from mushrooms provides a validated methodological foundation.
The table below outlines the supercritical CO₂ (Sc-CO₂) extraction protocol used in a recent study, which serves as a robust model for efficient extraction of mushroom compounds [1]:
| Extraction Parameter | Specification |
|---|---|
| Extraction Method | Supercritical CO₂ (Sc-CO₂) Extraction |
| Solvent | Carbon Dioxide (CO₂), purity 99.9% |
| Pressure | 30 MPa (300 bar) |
| Temperature | 40 °C |
| CO₂ Flow Rate | 1.94 kg/h |
| Extraction Time | 4 hours |
| Plant Material | Dried, ground mushrooms (mean particle diameter 0.132-0.433 mm) |
This method is considered a modern, "green" alternative to traditional techniques, as it uses non-toxic CO₂, operates at mild temperatures to prevent decomposition of thermolabile compounds, and avoids the use of large quantities of organic solvents [1].
To create the comparison guide you need, the following experimental approach, building on established methodologies, would be necessary:
The diagram below illustrates this proposed workflow:
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism under controlled in vitro conditions [1]. Validating an MIC involves confirming that the measured value is accurate, reproducible, and significant.
The table below summarizes the core methods for MIC determination and key metrics for validation, based on established microbiological standards [1] [2].
| Aspect | Description |
|---|
| Primary Methods | Dilution Methods: Broth microdilution (in liquid medium) or agar dilution (in solid medium). Broth microdilution is most common [1]. Gradient Methods: Use strips impregnated with a predefined antibiotic concentration gradient [1]. | | Essential Agreement (EA) | The percentage of MIC results that agree with the reference method within ±1 two-fold dilution [3]. | | Category Agreement (CA) | The percentage of interpretive results (Susceptible, Intermediate, Resistant) that agree with the reference method [3]. | | Major Discrepancy (Maj) | Occurs when the reference method finds an isolate "Susceptible," but the new test method finds it "Resistant" [3]. | | Very Major Discrepancy (VMJ) | Occurs when the reference method finds an isolate "Resistant," but the new test method finds it "Susceptible" [3]. |
For reliable results, adhere to the following protocol, which synthesizes steps from the search results [1] [2].
Step 1: Preparation
Step 2: Performing Broth Microdilution
Step 3: Reading and Interpretation
The following diagram illustrates this workflow.
Since data for this compound is unavailable, you can structure your future comparison guide using the template below. This allows you to systematically present data against standard antibiotics once your experimental results are ready.
| Antimicrobial Agent | MIC (µg/mL) vs. Organism A | MIC (µg/mL) vs. Organism B | MIC (µg/mL) vs. Organism C | Key Experimental Parameters |
|---|---|---|---|---|
| This compound | Your data here | Your data here | *Your data here | Method: Broth microdilution; Medium: CAMHB; Inoculum: 5x10⁵ CFU/mL |
| Alternative A (e.g., Ampicillin) | Data from literature | Data from literature | Data from literature | [1] [2] |
| Alternative B (e.g., Ciprofloxacin) | Data from literature | Data from literature | Data from literature | [1] [2] |
| Alternative C (e.g., Vancomycin) | Data from literature | Data from literature | Data from literature | [1] [2] |
To ensure your MIC validation meets publication and regulatory standards, consider these points drawn from genomic and clinical studies: